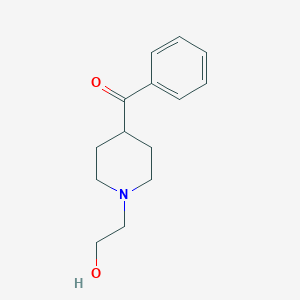

(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

[1-(2-hydroxyethyl)piperidin-4-yl]-phenylmethanone |

InChI |

InChI=1S/C14H19NO2/c16-11-10-15-8-6-13(7-9-15)14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

InChI Key |

RYVGVIUHZKUXBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)piperidine Intermediate

The initial step involves preparing the 1-(2-hydroxyethyl)piperidine intermediate, which can be achieved by:

N-alkylation of piperidine with 2-chloroethanol or ethylene oxide : This is a classical method where piperidine is reacted with 2-chloroethanol under basic conditions or with ethylene oxide under controlled conditions to yield 1-(2-hydroxyethyl)piperidine. This method is well-documented for producing N-hydroxyethyl piperidine derivatives with good yields and selectivity.

Catalytic hydrogenation of piperazine derivatives : Although more relevant to piperazine, similar catalytic hydrogenation methods using Raney catalysts and hydrogen can be adapted for piperidine derivatives to introduce hydroxyethyl groups.

Introduction of the Phenylmethanone Group at the 4-Position

The key step is the formation of the (phenyl)methanone substituent at the 4-position of the piperidine ring. This can be achieved by:

Acylation of 4-piperidone derivatives : Starting from 4-piperidone or its derivatives, the ketone at the 4-position can be converted to the corresponding phenylmethanone by reaction with benzoyl chloride or benzoyl anhydride under Friedel-Crafts acylation conditions or via nucleophilic substitution if the 4-position is activated.

Grignard reaction approach : A Grignard reagent derived from bromobenzene or substituted phenyl bromides can be reacted with a 4-piperidinyl carbonyl intermediate to form the phenylmethanone moiety. This method is advantageous as it can be performed at ambient temperature, avoiding cryogenic conditions required for lithium reagents.

Combined Synthetic Route

A plausible synthetic route based on literature and patent disclosures is:

Catalytic and Transfer Hydrogenation Conditions

- Transfer hydrogenation using formaldehyde as a hydrogen source with palladium on charcoal or platinum catalysts can be employed to reduce intermediates or facilitate selective transformations on the piperidine ring.

- Reaction temperatures are typically ambient to 90-95 °C, with catalyst loadings optimized to avoid discoloration and side reactions.

Research Findings and Optimization

- Use of Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) allows for milder reaction conditions and better control over the acylation step, improving yield and product purity.

- Lower catalyst loadings (>0.02 wt%) and moderate temperatures (~60-70 °C) prevent product discoloration and degradation, yielding white crystalline solids.

- The hydroxyethyl group introduction via N-alkylation is efficient and scalable, with yields reported up to 90% in related piperazine systems, suggesting similar efficiency for piperidine analogs.

- Purification methods include distillation in the presence of polar organic solvents or crystallization to achieve high purity.

Data Table Summarizing Preparation Parameters

| Parameter | Method/Condition | Outcome/Notes |

|---|---|---|

| N-alkylation reagent | 2-chloroethanol or ethylene oxide | Efficient hydroxyethylation of piperidine N |

| Base for N-alkylation | Potassium carbonate or similar | Promotes substitution reaction |

| Acylation reagent | Benzoyl chloride or phenyl Grignard reagent | Introduces phenylmethanone at 4-position |

| Catalyst for hydrogenation | Pd/C or Pt with formaldehyde | Transfer hydrogenation for selective reduction |

| Temperature range | Ambient to 95 °C | Optimized to prevent discoloration |

| Catalyst loading | >0.02 wt% | Ensures high purity and yield |

| Purification | Crystallization, distillation with polar solvents | High purity product recovery |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially yielding a ketone derivative.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.

Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many bioactive molecules, and the hydroxyethyl group can enhance the compound’s solubility and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The biological activity of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is primarily due to its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidin-4-yl methanone derivatives vary primarily in their nitrogen substituents and aryl group modifications. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | Piperidine Substituent | Aryl Group | Key Properties | Biological Activity (Inferred/Reported) |

|---|---|---|---|---|

| (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone | 2-Hydroxyethyl | Phenyl | High polarity due to -OH group; improved solubility | Not reported (potential neuroprotective/antioxidant) |

| (1-Methylpiperidin-4-yl)(2-fluorophenyl)methanone (8d) | Methyl | 2-Fluorophenyl | Lipophilic; fluorophenyl enhances electronic effects | Not specified |

| (1-(3-Chloropropyl)piperidin-4-yl)(phenyl)methanone (23a) | 3-Chloropropyl | Phenyl | Chlorine increases reactivity; longer alkyl chain | Not specified |

| 1-(2-Aminoethyl)piperidin-4-ylmethanone | 2-Aminoethyl | 4-Fluorophenyl | Amino group enables hydrogen bonding; fluorophenyl enhances binding affinity | Neuroprotective (inferred from analogs) |

| (±)-(4-(Methylthio)phenyl)(1-(3-hydroxy-THN-2-yl)piperidin-4-yl)methanone ((-)-8) | 3-Hydroxy-THN-2-yl | 4-Methylthiophenyl | High VAChT binding affinity (Ki = 1.4 nM); sulfur enhances lipophilicity | Vesicular acetylcholine transporter ligand |

Physicochemical Properties

Biological Activity

(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone, also known as (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Structural Characteristics

The compound features a piperidine ring substituted with a hydroxyl group and an acetyl group linked to a phenyl moiety. This unique structure enables various modifications that can enhance its biological activity. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen, which are critical for biological interactions.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties, particularly against fungal pathogens. Its derivatives have been explored for their efficacy in inhibiting microbial growth, suggesting a valuable scaffold for developing new antimicrobial agents.

- Cholinesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are enzymes that break down acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

- Receptor Affinity : Some derivatives have shown affinity for various receptors, including histamine receptors and dopamine receptors. These interactions are crucial for developing treatments targeting neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of various derivatives against Candida albicans and other fungal strains. The results indicated that certain modifications to the phenyl group significantly enhanced antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 5 µM to 20 µM depending on the derivative tested.

- Cholinesterase Inhibitory Activity : Research has highlighted the potential of this compound as a cholinesterase inhibitor. One study reported an IC value of 172 nM for a closely related derivative against butyrylcholinesterase (BuChE), indicating promising activity for cognitive enhancement therapies .

- Receptor Interaction Studies : A series of analogs were synthesized to evaluate their binding affinity to dopamine receptors. Notably, one derivative displayed an EC value of 278 nM at the D3 receptor, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Antimicrobial Activity | Cholinesterase Inhibition IC | D3 Receptor Affinity EC |

|---|---|---|---|

| This compound | Moderate | 172 nM | 278 nM |

| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | High | Not reported | Not reported |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Significant | Not reported | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.